N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine; dihydrochloride, often referred to as DBM 1285 dihydrochloride, is a novel chemical compound recognized for its anti-inflammatory properties. It acts as an orally active inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This compound has shown effectiveness in inhibiting lipopolysaccharide (LPS)-induced TNF-α secretion from macrophages and monocytes, making it a potential therapeutic agent for various inflammatory conditions.
DBM 1285 dihydrochloride falls under the category of pharmaceutical compounds with potential applications in treating inflammatory diseases. Specifically, it is classified as a small molecule inhibitor targeting signaling pathways involved in immune responses.
The synthesis of N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine; dihydrochloride involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the structure and purity of intermediates and final products.
The molecular formula of N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine; dihydrochloride is . Its molecular weight is approximately 468.4 g/mol.
Property | Value |
---|---|
IUPAC Name | N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine; dihydrochloride |
InChI | InChI=1S/C21H22FN5S.2ClH/c22... |
InChI Key | ANQWETXPBPZVOF-UHFFFAOYSA-N |
SMILES | C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl |
The compound can participate in various chemical reactions typical for amines and thiazoles, including nucleophilic substitutions and electrophilic additions. Specific reactions include:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity while minimizing side reactions.
DBM 1285 dihydrochloride primarily functions by inhibiting TNF-α production, which is crucial in mediating inflammatory responses. The mechanism involves:
Experimental studies have shown that DBM 1285 significantly decreases TNF-α levels in vitro when macrophages are stimulated with LPS.
DBM 1285 dihydrochloride appears as a white to off-white solid with good solubility in water due to its dihydrochloride salt form.
Key chemical properties include:
Relevant analytical data should be obtained through rigorous testing protocols to ensure quality control during synthesis.
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine; dihydrochloride has potential applications in:
This compound represents a promising avenue for therapeutic development aimed at controlling inflammatory processes within the body .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1